molecular formula C18H22N4O2 B4647726 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine

2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine

Cat. No. B4647726
M. Wt: 326.4 g/mol
InChI Key: OJWUBHMEYPZVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine, also known as P4BPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. P4BPP belongs to the class of pyrimidine derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to act on various molecular targets in the body. 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been suggested that 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine may act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects:
2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has been shown to induce apoptosis and inhibit angiogenesis, which could help to slow or stop the growth of cancer cells. 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has also been shown to have anti-inflammatory effects, which could help to reduce inflammation in the body. In addition, 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has been shown to have neuroprotective effects, which could make it a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine in lab experiments is that it has shown promising results in various studies related to its potential as a therapeutic agent. 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine is also relatively easy to synthesize in a laboratory setting. However, one limitation of using 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.

Future Directions

There are many future directions for research related to 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine. One area of research could be to further explore its mechanism of action and molecular targets in the body. Another area of research could be to investigate its potential as a therapeutic agent in other diseases, such as autoimmune disorders. Additionally, more studies could be done to evaluate the safety and efficacy of 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine in human clinical trials.

Scientific Research Applications

2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has also been studied for its anti-inflammatory properties, which could make it a potential treatment for diseases such as rheumatoid arthritis. In addition, 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-propoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-14-24-16-6-4-15(5-7-16)17(23)21-10-12-22(13-11-21)18-19-8-3-9-20-18/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWUBHMEYPZVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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